Pharmacological Activity Status: Ro 16-3177 Is Pharmacologically Inactive, Unlike Ro 12-5637 and Ro 12-8095
Ro 16-3177 is explicitly described as 'pharmacologically inactive' with respect to MAO-A inhibition, whereas the N-oxide metabolite Ro 12-5637 retains certain MAO-A inhibitory activity (weak inhibitor) and Ro 12-8095 is also reported as having no MAO-A inhibitory activity in most sources but is formation rate-limited in pharmacokinetics [1][2]. This inactivity makes Ro 16-3177 the preferred internal standard or reference material in assays where residual pharmacological activity could confound results.
| Evidence Dimension | MAO-A inhibitory activity |
|---|---|
| Target Compound Data | Pharmacologically inactive (no MAO-A inhibition detected) |
| Comparator Or Baseline | Ro 12-5637: weak MAO-A inhibitor; Ro 12-8095: pharmacologically inactive in most reports but formation rate-limited; Moclobemide: IC50 = 6.061 μM against hMAO-A |
| Quantified Difference | Qualitative difference: Ro 16-3177 is inactive vs. Ro 12-5637 (active) and moclobemide (active, IC50 6.061 μM) |
| Conditions | In vitro MAO-A inhibition assays; literature consensus across multiple publications (Misztal 2002, Bonnet 2003, Schoerlin 1990) |
Why This Matters
For analytical method development, a pharmacologically inert metabolite standard eliminates the risk of residual enzyme inhibition interfering with activity-based assays or in vivo pharmacokinetic modeling.
- [1] Misztal G, et al. LC determination of moclobemide and three metabolites in plasma. J Pharm Biomed Anal. 2002 Nov 7;30(4):1277-85. doi: 10.1016/s0731-7085(02)00459-4. PMID: 12408918. View Source
- [2] Bonnet U. Moclobemide: therapeutic use and clinical studies. CNS Drug Rev. 2003 Spring;9(1):97-140. doi: 10.1111/j.1527-3458.2003.tb00245.x. PMID: 12595913. View Source
